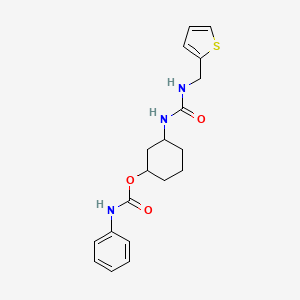

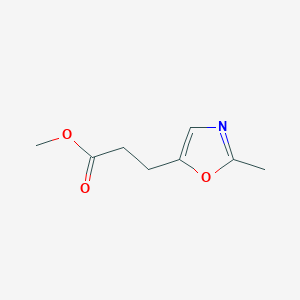

5,6-dimethoxy-1H-quinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Quinolin-2-ones can be synthesized from easily available quinoline-N-oxides through an unconventional and hitherto unknown photocatalytic approach . This method is reagent-free, highly atom economical, and produces no undesirable by-products . Another synthesis method involves direct carbonylation of o-alkenylanilines .Chemical Reactions Analysis

Quinolin-2-ones can be synthesized from quinoline N-oxides using a photocatalytic approach . Other reactions include direct carbonylation of o-alkenylanilines and intramolecular cyclization of penta-2,4-dienamides .Scientific Research Applications

Microwave-Assisted Synthesis and Antiproliferative Activity

A study demonstrated the efficient synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones using microwave irradiation in a one-pot multicomponent reaction. This method boasts shorter reaction times, higher yields, and easy product purification without the need for column chromatography. Among the synthesized compounds, 4h, 4o, 4q, and 4v exhibited notable antiproliferative activity against various human tumor cell lines and showed promising drug-likeness properties (Patel et al., 2022).

Inhibition of Tyrosine Kinase

Research on 7,8-Dimethoxy-5,10-dihydropyrimido[4,5-b]quinolin-4(1H)-one revealed its potency as a selective inhibitor of the tyrosine-specific kinase activity associated with pp60 c-src. The inhibition mechanism was characterized as pure-mixed-noncompetitive with respect to nucleotide co-factors, highlighting a potential avenue for therapeutic intervention in diseases driven by aberrant tyrosine kinase activity (Dow et al., 1995).

Aromatic Demethoxylation Precursors

The synthesis and characterization of 5,6-Dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one were explored, providing insights into the cyclization process and potential for aromatic demethoxylation to yield 5-methoxy derivatives. Theoretical studies complemented the experimental findings, offering a deeper understanding of the molecule's reactivity and potential applications in synthetic chemistry (Sobarzo-Sánchez et al., 2006).

One-Pot Synthesis Improvement

A study presented an improved one-pot synthesis method for 3-nitroquinolin-2(1H)-ones, demonstrating a potential enhancement to the traditional Friedlander reaction. This approach utilized a catalyst-free cascade reaction and an eco-friendly solvent system, yielding moderate to excellent product yields and showcasing a more sustainable pathway for the synthesis of quinolin-2(1H)-one derivatives (Chen et al., 2017).

Safety and Hazards

Future Directions

The development of dual inhibitors as new generation anticoagulants is an urgent problem . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .

Mechanism of Action

Target of Action

5,6-Dimethoxy-1H-quinolin-2-one is a heterocyclic compound . Heterocyclic compounds are known to exert a wide range of biological activities, including anticancer, anti-inflammatory, antifungal, antiallergic, antibacterial, anti-HIV, antiviral, and anti-convulsant effects . .

Mode of Action

It’s worth noting that quinolin-2,4-dione derivatives, which share a similar structure with this compound, have been found to inhibit the rna-dependent rna polymerase enzyme transcribed by the hepatitis c virus

Biochemical Pathways

Heterocyclic compounds like this compound are known to be involved in a wide range of biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Heterocyclic compounds like this compound are known to exert a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Properties

IUPAC Name |

5,6-dimethoxy-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-5-4-8-7(11(9)15-2)3-6-10(13)12-8/h3-6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYWNDKFBDNDRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC(=O)C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

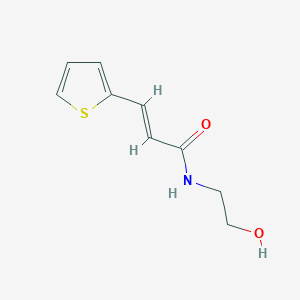

![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2889973.png)

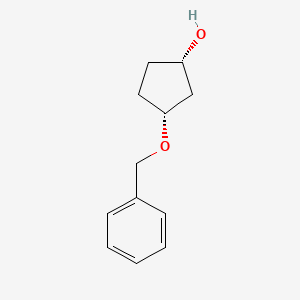

![2-((pyridin-3-ylmethyl)amino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2889977.png)

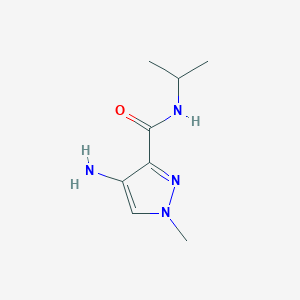

![2-(2-fluorophenoxy)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2889981.png)

![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889982.png)

![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)